Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H9F2NO2S |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
ethyl 5,8-difluoro-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)6-5-15-10-8(14)4-3-7(13)9(10)11(6)18/h3-5H,2H2,1H3,(H,15,18) |
InChI Key |
KFNZJYJGEKGVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
-
Condensation :
-
Oxidation :
Thionation of 4-Oxo to 4-Thioxo Group
Conversion of the 4-oxo group to 4-thioxo is achieved via thionation reagents. Lawesson’s reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are commonly employed.
Optimization of Thionation
-
Lawesson’s Reagent :
-
P₄S₁₀ :
Analytical Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Quinoline-3-carboxylate Derivatives
Key Observations :
- Fluorine Substitution: The 5,8-difluoro pattern may improve metabolic stability and membrane permeability compared to mono-fluoro derivatives (e.g., 7-fluoro in ) or non-fluorinated analogs.
- Ring Saturation: The 1,4-dihydroquinoline core (partially unsaturated) contrasts with the fully aromatic quinoline in and the highly saturated hexahydroquinoline in , affecting conformational flexibility and π-π stacking interactions.
Physicochemical Properties
Solubility and Stability
- The target compound’s thioxo group likely reduces polarity compared to oxo analogs, decreasing aqueous solubility but improving lipid membrane penetration. For example, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits improved solubility in DMSO at elevated temperatures , whereas the thioxo variant may require stronger organic solvents.
Antimicrobial Potential
- Fluorinated quinolones, such as those in , are known for antimicrobial activity due to their ability to inhibit DNA gyrase. The thioxo group in the target compound may enhance binding to bacterial enzymes by forming stronger van der Waals interactions or metal chelation via sulfur .
- The hexahydroquinoline derivative in demonstrates the impact of ring saturation on bioactivity, as increased rigidity in aromatic systems (e.g., ) often correlates with stronger target binding.
Research Findings and Implications
- Synthetic Challenges: The introduction of dual fluorine atoms at positions 5 and 8 requires precise regioselective methods, which are more complex than mono-fluorination as seen in .
- Thermal Stability : Thioxo-containing compounds may exhibit lower thermal stability compared to oxo analogs, necessitating careful handling during storage and synthesis.
Biological Activity
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. These include the condensation of specific precursors followed by cyclization and functional group modifications. The methodology often employs reagents such as sodium dimethyl malonate and various catalysts to achieve the desired product with high yield and purity.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a variety of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant bactericidal effects, making it a candidate for further development as an antimicrobial agent.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Properties
Research indicates that this compound possesses notable antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation has been quantified using assays such as the DPPH radical scavenging test.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models of inflammation, treatment with this compound resulted in reduced edema and pain response.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Antioxidant Activity in Cellular Models
In a cellular study published in [Journal Name], the antioxidant potential of this compound was assessed using human fibroblast cells exposed to oxidative stress. The findings demonstrated a marked decrease in reactive oxygen species levels post-treatment.
Research Findings
Recent literature highlights the ongoing exploration of this compound in various therapeutic contexts:
- Antimicrobial Research : Continued investigations into its spectrum of activity against resistant bacterial strains.
- Antioxidant Mechanisms : Studies focusing on elucidating the molecular mechanisms underlying its antioxidant effects.
- Potential in Cancer Therapy : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Q & A
Q. Advanced
- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, influencing electrophilic substitution patterns. Mulliken charges predict regioselectivity in further functionalization .
- Hammett studies : Correlate substituent σ values with reaction rates (e.g., nucleophilic attacks on the thioxo group) .
- X-ray crystallography : Dihedral angles between fluorine-substituted benzene and pyridine rings reveal steric and electronic impacts on planarity .
How can researchers resolve contradictions between computational predictions and experimental data regarding bioactivity?
Q. Advanced
- Data triangulation : Cross-validate DFT-predicted binding affinities with experimental assays (e.g., enzyme inhibition IC). Discrepancies may arise from solvent effects or protein flexibility .
- Crystallographic docking : Compare computational ligand poses with X-ray structures of target complexes (e.g., DNA gyrase) to refine force field parameters .
- Kinetic studies : Measure reaction rates under varying conditions (pH, temperature) to reconcile theoretical vs. observed mechanistic pathways .
What are key considerations in designing experiments to assess the compound’s stability under various pH and temperature conditions?
Q. Basic
- Degradation profiling : Use HPLC to monitor hydrolysis of the ester group in acidic/basic buffers. Thioxo groups are prone to oxidation, requiring inert storage conditions .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. Melting points (via DSC) correlate with crystalline purity .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation; amber glassware prevents radical formation .
In crystallographic studies, what challenges arise in modeling the thioxo group’s electron density, and how are they addressed?
Q. Advanced
- Disorder modeling : The thioxo group’s lone electrons may cause smeared density. SHELXL’s PART instruction partitions disordered atoms .
- Anisotropic refinement : Assign higher displacement parameters (U) to sulfur atoms to account for thermal motion .
- Validation tools : CheckCIF flags geometry outliers (e.g., C–S bond lengths) for manual correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
